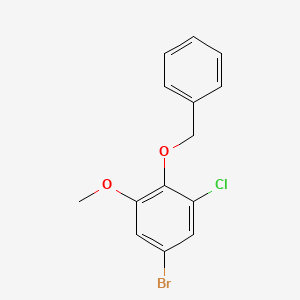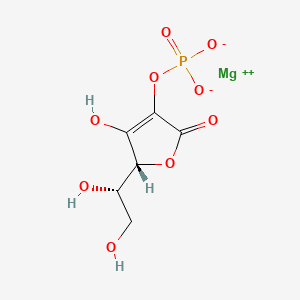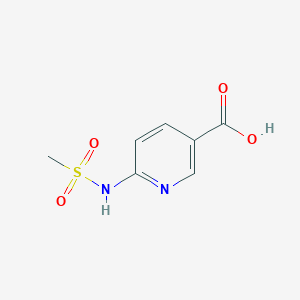
6-Methanesulfonamidopyridine-3-carboxylic acid
説明
6-Methanesulfonamidopyridine-3-carboxylic acid (6-MSPC) is an organic compound belonging to the 6-amino pyridine family. It is a white crystalline solid with a molecular weight of 206.25 g/mol. 6-MSPC is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other compounds. It is also used as a catalyst in organic synthesis. In addition, 6-MSPC has been studied for its biological activities, including its ability to activate the enzyme adenosine deaminase and its potential as an inhibitor of the enzyme phosphodiesterase.
科学的研究の応用
Electronic Structure and Thermal Stability
A study on sulfenic acids in the gas phase, including methanesulfenic acid, focused on their electronic structure and thermal stability. These acids were found to be relatively stable in the gas phase, undergoing decomposition to produce thioformaldehyde and water at high temperatures (Lacombe et al., 1996).
Synthesis of Benzoxazoles
Methanesulfonic acid was utilized as an effective catalyst for the synthesis of 2-substituted benzoxazoles. This process involved the reaction of 2-aminophenol with acid chlorides generated in situ from carboxylic acids, yielding benzoxazoles with a variety of substituents (Kumar et al., 2008).
Homogeneous-Heterogeneous Catalysis in Esterification
Copper methanesulfonate has been used as a catalyst in the esterification of carboxylic acids with alcohols. Its application demonstrated excellent activity and reusability, along with ease of recovery compared to conventional Lewis acid catalysts (Jiang, 2005).
Greener Friedel-Crafts Acylations
Methanesulfonic anhydride was employed to promote Friedel-Crafts acylation reactions of aryl and alkyl carboxylic acids. This approach allowed for the preparation of aryl ketones with minimal waste, offering an environmentally friendly alternative to traditional methodologies (Wilkinson, 2011).
Synthesis of Benzothiazoles
A study found methanesulfonic acid/SiO2 to be an effective mixture for synthesizing 2-substituted aromatic and aliphatic benzothiazoles using carboxylic acids. This method was noted for its simplicity, efficiency, and the broad range of carboxylic acids it accommodates (Sharghi & Asemani, 2009).
Reductive Ring-Opening of O-benzylidene Acetals
Methanesulfonic acid was identified as an efficient substitute for ethereal HCl in the reductive ring-opening reaction of O-benzylidene acetals, demonstrating normal regioselectivity (Zinin et al., 2007).
特性
IUPAC Name |
6-(methanesulfonamido)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-14(12,13)9-6-3-2-5(4-8-6)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLLBFUFTPPKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methanesulfonamidopyridine-3-carboxylic acid | |
CAS RN |
960324-86-1 | |
| Record name | 6-methanesulfonamidopyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

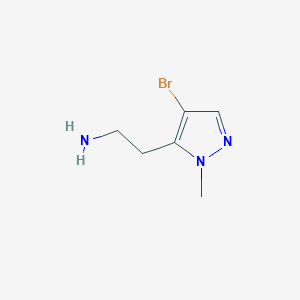
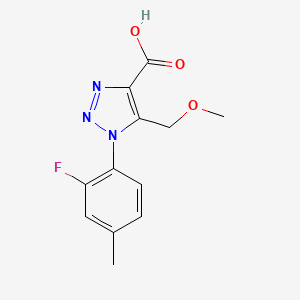
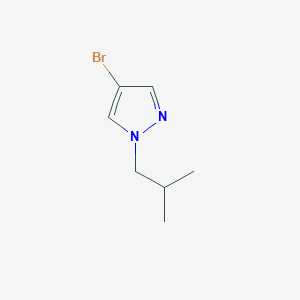
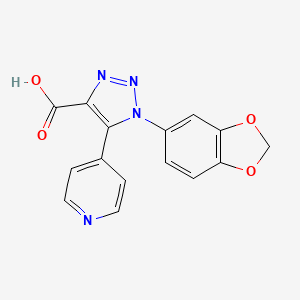
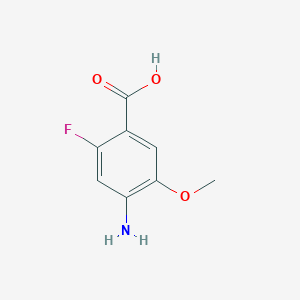
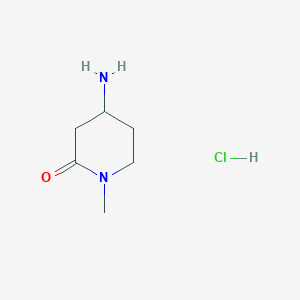
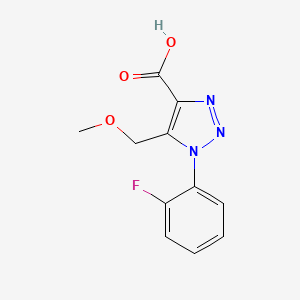
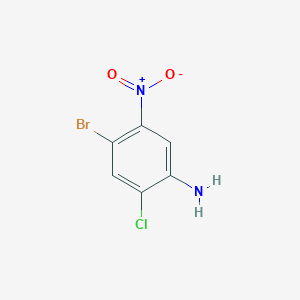

![2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B1373828.png)
